

Mass Spectrometry Characterization of 1,3-Dinitrobenzene-15N2: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dinitrobenzene-15N2

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This technical guide provides an in-depth overview of the mass spectrometry characterization of **1,3-Dinitrobenzene-15N2**, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in quantitative analyses. This document outlines a detailed experimental protocol, predicted fragmentation patterns under electron ionization, and a comparative analysis with its unlabeled counterpart, 1,3-Dinitrobenzene.

Introduction

1,3-Dinitrobenzene is a well-characterized nitroaromatic compound. Its isotopically labeled analog, **1,3-Dinitrobenzene-15N2**, in which both nitrogen atoms are replaced with the heavy isotope 15N, offers significant advantages in mass spectrometry-based analyses. The known mass shift of +2 Da allows for precise differentiation from the unlabeled form, enabling accurate quantification and elucidation of metabolic fates. This guide focuses on the characterization of **1,3-Dinitrobenzene-15N2** using electron ionization mass spectrometry (EI-MS), a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of both unlabeled and 15N2-labeled 1,3-Dinitrobenzene is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Dinitrobenzene and **1,3-Dinitrobenzene-15N2**

Property	1,3-Dinitrobenzene	1,3-Dinitrobenzene-15N2
Chemical Formula	C6H4N2O4	C6H4(15N)2O4
Molecular Weight	168.11 g/mol [1] [2] [3]	170.09 g/mol
Mass Shift	M	M+2
Appearance	Yellowish solid [3]	Solid
Melting Point	88-90 °C	88-90 °C
Boiling Point	297 °C	297 °C

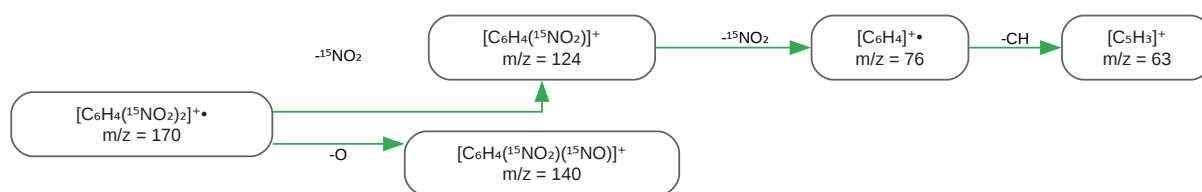
Predicted Mass Spectrometry Data and Fragmentation Pattern

The mass spectrum of unlabeled 1,3-Dinitrobenzene is well-documented, with characteristic fragmentation patterns under electron ionization.[\[1\]](#) Based on this and the known principles of mass spectrometry, a predicted fragmentation pattern for **1,3-Dinitrobenzene-15N2** can be elucidated. The introduction of two 15N atoms will result in a +2 Da shift in the molecular ion and in all nitrogen-containing fragments.

Table 2: Predicted m/z Values for Major Ions of **1,3-Dinitrobenzene-15N2** in EI-MS

Ion	Proposed Structure	1,3-Dinitrobenzene (m/z)	1,3-Dinitrobenzene-15N2 (Predicted m/z)
[M] ⁺ •	[C ₆ H ₄ (¹⁵ NO ₂) ₂] ⁺ •	168	170
[M-NO ₂] ⁺	[C ₆ H ₄ (¹⁵ NO ₂)] ⁺	122	124
[M-NO] ⁺	[C ₆ H ₄ (¹⁵ NO ₂)(¹⁵ NO)] ⁺	138	140
[C ₆ H ₄] ⁺ •	[C ₆ H ₄] ⁺ •	76	76
[C ₆ H ₃] ⁺	[C ₆ H ₃] ⁺	75	75
[NO ₂] ⁺	[¹⁵ NO ₂] ⁺	46	47
[NO] ⁺	[¹⁵ NO] ⁺	30	31

The predicted fragmentation pathway for **1,3-Dinitrobenzene-15N2** is initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 170. Subsequent fragmentation is expected to proceed through characteristic losses of the nitro groups and other neutral fragments.



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Caption: Predicted EI-MS fragmentation pathway of **1,3-Dinitrobenzene-15N2**.

Experimental Protocol for Mass Spectrometry Characterization

The following protocol outlines a standard procedure for the analysis of **1,3-Dinitrobenzene-15N2** using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Materials and Reagents

- **1,3-Dinitrobenzene-15N2** (solid)
- High-purity solvent (e.g., methanol, acetone, or ethyl acetate) for sample dissolution
- GC-MS system equipped with an EI source

4.2. Sample Preparation

- Prepare a stock solution of **1,3-Dinitrobenzene-15N2** at a concentration of 1 mg/mL in a suitable solvent.
- Perform serial dilutions to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).

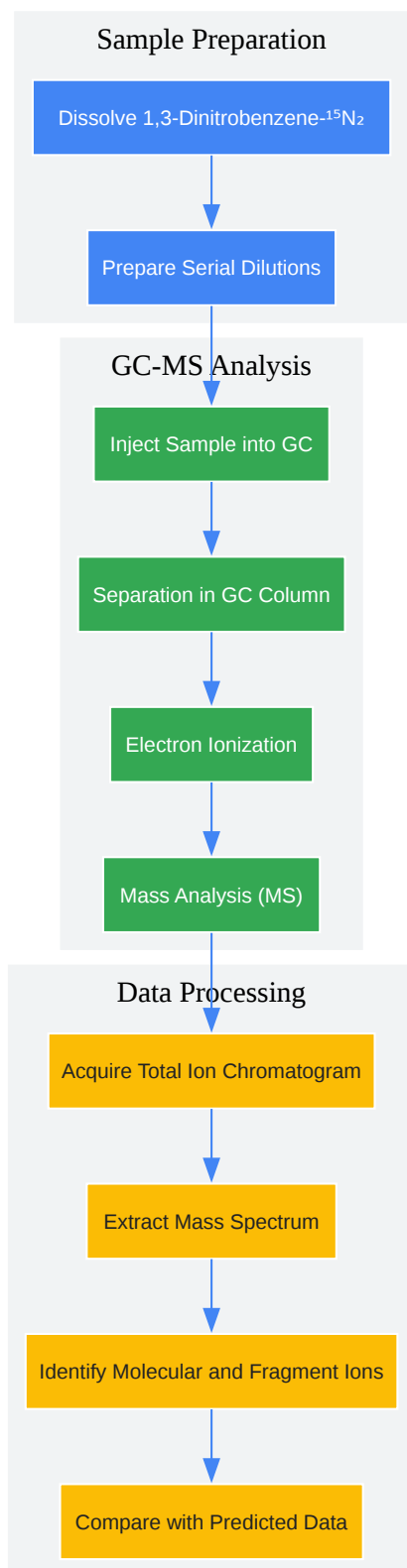
4.3. GC-MS Parameters

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
 - Inlet: Split/splitless injector.
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-200.
 - Scan Rate: 2 scans/second.

4.4. Data Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of **1,3-Dinitrobenzene-15N2**.
- Extract the mass spectrum at the apex of the chromatographic peak.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the unlabeled standard.



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Caption: Workflow for the GC-EI-MS analysis of **1,3-Dinitrobenzene-15N2**.

Conclusion

The mass spectrometry characterization of **1,3-Dinitrobenzene-15N2** is a straightforward process using standard GC-MS instrumentation with electron ionization. The predictable M+2 mass shift of the molecular ion and its nitrogen-containing fragments provides a clear and unambiguous method for its identification and differentiation from its unlabeled counterpart. The experimental protocol and predicted fragmentation data presented in this guide serve as a valuable resource for researchers and scientists working with this important isotopically labeled compound.

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